1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1339153-35-3
VCID: VC2851234
InChI: InChI=1S/C9H15N3/c1-12-7-9(6-11-12)4-8-2-3-10-5-8/h6-8,10H,2-5H2,1H3
SMILES: CN1C=C(C=N1)CC2CCNC2
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole

CAS No.: 1339153-35-3

Cat. No.: VC2851234

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole - 1339153-35-3

Specification

CAS No. 1339153-35-3
Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name 1-methyl-4-(pyrrolidin-3-ylmethyl)pyrazole
Standard InChI InChI=1S/C9H15N3/c1-12-7-9(6-11-12)4-8-2-3-10-5-8/h6-8,10H,2-5H2,1H3
Standard InChI Key UHVAVFGZMDXVEG-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)CC2CCNC2
Canonical SMILES CN1C=C(C=N1)CC2CCNC2

Introduction

Chemical Properties and Structural Characteristics

1-Methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole has been registered with the CAS number 1339153-35-3. The compound has a molecular formula of C9H15N3, corresponding to a molecular weight of 165.24 g/mol. Its chemical structure consists of a pyrazole ring with a methyl substituent at the N1 position and a pyrrolidin-3-ylmethyl group attached to the C4 position of the pyrazole ring.

The structural identifiers for this compound include:

ParameterValue
IUPAC Name1-methyl-4-(pyrrolidin-3-ylmethyl)pyrazole
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Standard InChIInChI=1S/C9H15N3/c1-12-7-9(6-11-12)4-8-2-3-10-5-8/h6-8,10H,2-5H2,1H3
Standard InChIKeyUHVAVFGZMDXVEG-UHFFFAOYSA-N
SMILESCN1C=C(C=N1)CC2CCNC2
PubChem Compound ID64436339

These identifiers uniquely define the compound and allow for its unambiguous identification in chemical databases and literature.

Synthesis Methods

The synthesis of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, like other pyrazole derivatives, typically involves cyclization reactions using hydrazines and 1,3-diketones or their equivalents. This approach allows for precise control over substitution patterns on the pyrazole ring.

Research Applications and Future Directions

Related Research Areas

Research on similar pyrazole derivatives has yielded significant findings:

  • The development of PF-04447943, a selective brain-penetrant PDE9A inhibitor containing both pyrimidine and pyrazole moieties, has advanced to clinical trials for cognitive disorders .

  • Pyrazolo[1,5-a]pyrimidine derivatives, including those with 1-methyl-1H-pyrazol-4-yl substituents, have been investigated as key intermediates for synthesizing AMPK inhibitors in anticancer research .

Future Research Priorities

To fully understand and exploit the potential of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, several research directions should be prioritized:

  • Comprehensive evaluation of biological activities through systematic screening against various targets and disease models

  • Structure-activity relationship studies to identify optimal substitution patterns for enhanced potency and selectivity

  • Investigation of potential medicinal applications, particularly in areas where related pyrazole derivatives have shown promise

  • Development of improved synthetic routes for more efficient and scalable production

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole is not extensively documented in the available research materials, PubChemLite provides predicted collision cross-section data for related compounds that may offer reference points for analytical characterization :

Adductm/zPredicted CCS (Ų)
[M+H]+~152~134
[M+Na]+~174~144
[M+NH4]+~169~142
[M+K]+~190~142
[M-H]-~150~135

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